molecular formula C11H9BrN2O2 B12895676 N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-21-8

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12895676
CAS No.: 61643-21-8
M. Wt: 281.10 g/mol
InChI Key: PUELKQSGLBILDA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated oxazole derivative with an amine, such as 4-bromoaniline, under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The oxazole ring and the carboxamide group can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology

In biological research, this compound can serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular pathways.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and the carboxamide group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(4-Methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can affect the compound’s electronic properties and steric interactions, potentially leading to different biological activities and chemical behaviors.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

61643-21-8

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15)

InChI Key

PUELKQSGLBILDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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